Sotrastaurin - 425637-18-9

Sotrastaurin

Catalog Number: EVT-287909
CAS Number: 425637-18-9
Molecular Formula: C25H22N6O2
Molecular Weight: 438.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sotrastaurin (AEB071) is a novel, low molecular weight, synthetic compound classified as a pan-protein kinase C (PKC) inhibitor. [, ] It exhibits high selectivity for PKC isoforms, particularly those involved in T-cell activation. [, ] This selectivity makes Sotrastaurin a valuable tool in scientific research for investigating the role of PKC in various cellular processes and disease models. Its primary research focus centers around its potential as an immunosuppressive agent, particularly in the context of organ transplantation and autoimmune diseases. [, ]

Future Directions
  • Optimizing Immunosuppressive Regimens: Further research is needed to define the optimal dosing strategies and combination therapies incorporating Sotrastaurin for preventing allograft rejection and minimizing drug-related toxicity. [, , ]
  • Personalized Medicine in Transplantation: Investigating the use of biomarkers to identify patients who are most likely to benefit from Sotrastaurin therapy could enhance its efficacy and minimize adverse effects. [, ]
  • Exploring New Indications: Given its mechanism of action, research on Sotrastaurin's potential in treating other autoimmune diseases, inflammatory conditions, and cancers driven by PKC signaling is warranted. [, , , ]
  • Developing Next-Generation PKC Inhibitors: Building on the knowledge gained from Sotrastaurin, the development of novel PKC inhibitors with improved potency, selectivity, and pharmacokinetic profiles could further advance therapeutic options for a range of diseases. []
Source and Classification

Sotrastaurin is derived from indolylmaleimide structures and belongs to a new class of immunosuppressive agents. It selectively inhibits novel and classical isoforms of protein kinase C, which are critical in various cellular signaling pathways related to T-cell activation and proliferation . The compound is under investigation for its potential applications in treating conditions such as uveal melanoma, Richter syndrome, and various lymphomas .

Synthesis Analysis

The synthesis of sotrastaurin involves several steps that typically include the formation of key intermediates followed by cyclization reactions. For instance, one method employs palladium-catalyzed cross-coupling reactions to create triazole-based derivatives. A typical synthesis process might include:

  1. Starting Materials: The reaction begins with the use of 2,4-dichloroquinazoline as a key precursor.
  2. Catalytic Conditions: A combination of bis(triphenylphosphine)palladium(II) chloride and copper iodide is used as catalysts under argon atmosphere.
  3. Solvent Systems: Dimethylformamide (DMF) is commonly employed as the solvent, often mixed with triethylamine.
  4. Temperature Control: The reaction mixture is heated to approximately 45°C for several hours until completion, monitored by thin-layer chromatography (TLC) .

The final product is purified through solvent extraction and chromatography techniques to yield sotrastaurin with high purity.

Molecular Structure Analysis

Sotrastaurin features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The core structure includes:

  • Indole Ring: This moiety plays a crucial role in the binding affinity to protein kinase C isoforms.
  • Maleimide Group: Essential for the inhibition mechanism, facilitating interactions with target proteins.
  • Triazole Substituent: Enhances the compound's pharmacological properties.

The three-dimensional conformation of sotrastaurin has been elucidated through X-ray crystallography, revealing critical binding interactions with the active site of protein kinase C .

Chemical Reactions Analysis

Sotrastaurin participates in several chemical reactions primarily focused on its interaction with protein kinase C. Key aspects include:

  • Inhibition Mechanism: Sotrastaurin binds to the ATP-binding site of protein kinase C, preventing substrate phosphorylation, which is crucial for T-cell activation.
  • Reversible Binding: The interaction with protein kinase C is reversible, allowing for modulation of its activity depending on concentration .

Additionally, sotrastaurin can undergo metabolic transformations in vivo that may affect its pharmacokinetics and efficacy.

Mechanism of Action

Sotrastaurin exerts its effects primarily through the inhibition of protein kinase C signaling pathways. The mechanism involves:

  1. Inhibition of T-cell Activation: By blocking protein kinase C activity, sotrastaurin prevents T-cell receptor signaling, thereby reducing cytokine production and T-cell proliferation.
  2. Impact on Osteoclast Formation: In studies related to bone metabolism, sotrastaurin has shown to inhibit receptor activator of nuclear factor kappa-Β ligand-induced osteoclastogenesis by modulating MAPK signaling pathways .
  3. Preservation of Regulatory T-cells: Sotrastaurin maintains the phenotype and function of regulatory T-cells while inhibiting pro-inflammatory responses .

These mechanisms highlight its potential therapeutic applications in autoimmune diseases and cancer.

Physical and Chemical Properties Analysis

Sotrastaurin exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO), with solubility exceeding 21.9 mg/mL.
  • Stability: The compound remains stable under standard laboratory conditions but should be stored at low temperatures to maintain integrity.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.

These properties are essential for formulating effective delivery systems in clinical applications.

Applications

Sotrastaurin has a wide range of scientific applications:

  • Immunosuppressive Therapy: Used in clinical trials for treating autoimmune disorders such as psoriasis and rheumatoid arthritis due to its ability to inhibit T-cell activation .
  • Cancer Treatment: Investigated for its efficacy against uveal melanoma and other malignancies by targeting aberrant signaling pathways involved in tumor growth .
  • Bone Health Research: Explored for potential benefits in preventing osteoclast-mediated bone loss in conditions like osteoarthritis .
Introduction to Sotrastaurin in Targeted Therapeutics

Historical Development and Pharmacological Classification of Sotrastaurin

Sotrastaurin (developmental code AEB071) emerged as an investigational small-molecule immunosuppressant and oncology agent developed by Novartis AG. It represents a first-in-class pharmacological agent targeting protein kinase C (PKC) isoforms through potent, reversible inhibition. Chemically classified as a low-molecular-weight synthetic compound (C₂₅H₂₂N₆O₂), sotrastaurin belongs to the N-arylpiperazine structural class. Its discovery stemmed from efforts to develop immunosuppressants avoiding nephrotoxicity associated with calcineurin inhibitors (CNIs) like tacrolimus or cyclosporine. Early research highlighted its unique calcineurin-independent mechanism, positioning it as a novel agent for T-cell activation blockade [1] [4] [7]. Initial applications focused on preventing solid organ transplant rejection and treating autoimmune conditions like psoriasis. By 2009, it entered Phase II trials for renal transplantation and psoriasis, reflecting its dual therapeutic potential [1] [6]. Despite promising preclinical results in transplantation models, clinical development was later deprioritized due to efficacy limitations in pivotal trials [4] [6].

Role of Protein Kinase C (PKC) Inhibition in Modern Pharmacology

Protein Kinase C enzymes are serine/threonine kinases that act as central signaling nodes in inflammation, immune activation, and oncogenesis. The PKC family comprises three subclasses: classical (α, βI, βII, γ; calcium-dependent), novel (δ, ε, η, θ; calcium-independent), and atypical (ζ, ι/λ). Their activation requires lipid cofactors (e.g., diacylglycerol or phosphatidylserine), positioning them as membrane-proximal regulators of:

  • T/B-cell Receptor Signaling: PKC-θ (T-cells) and PKC-β (B-cells) drive NF-κB activation, cytokine production, and lymphocyte proliferation [5] [9].
  • Oncogenic Pathways: GNAQ/GNA11 mutations in uveal melanoma constitutively activate PKC, stimulating MAPK and PI3K cascades [2] [5].
  • Inflammatory Mediators: PKC-α/β regulate IL-2, IL-17, and IL-23 production in autoimmune pathologies like psoriasis [1] [4].

Pharmacological PKC inhibition thus offers a strategy to disrupt pathogenic signaling in immunology and oncology. However, isoform functional diversity complicates therapeutic targeting, as broad inhibition risks unintended biological consequences [5] [9].

Table 1: Key PKC Isoforms Targeted by Sotrastaurin

IsoformClassPrimary Cellular RoleTherapeutic Relevance
PKC-αClassicalCell proliferation, adhesionPsoriasis, tumor growth
PKC-βClassicalB-cell survival, NF-κB activationCLL, transplant rejection
PKC-θNovelT-cell activation, IL-2 productionTransplant rejection, autoimmunity
PKC-δ/εNovelOxidative stress, apoptosisLimited inhibition by sotrastaurin

Sotrastaurin as a Pan-PKC Inhibitor: Scope and Limitations in Preclinical Research

Sotrastaurin exhibits nanomolar potency against classical (PKC-α, PKC-β) and novel (PKC-θ) isoforms, with weaker activity against PKC-δ/ε. Biochemical profiling against >200 kinases confirmed selectivity, though off-target inhibition of GSK3β was noted [5] [7]. Preclinical studies illuminated both therapeutic potential and mechanistic challenges:

Therapeutic Scope

  • Transplant Rejection: Rodent and primate models demonstrated reduced allograft rejection via suppression of T-cell activation and cytokine production (IL-2, IFN-γ) [1] [4].
  • Psoriasis: In a Phase I trial, 300 mg BID dosing reduced PASI scores by 69% within weeks, correlating with decreased epidermal thickness and dermal T-cell infiltration [4].
  • Oncology:
  • Uveal Melanoma: Synergy with PI3Kα inhibitors (e.g., alpelisib) in GNAQ/GNA11-mutant models via dual suppression of MAPK and PI3K pathways [2].
  • Chronic Lymphocytic Leukemia (CLL): Induced apoptosis and overcame stroma-mediated drug resistance by suppressing PKC-β/NF-κB and downregulating β-catenin targets (c-Myc, Cyclin D1) [5].

Key Limitations

  • Resistance Mechanisms: In uveal melanoma, PKC inhibition alone induced PI3K/AKT feedback activation, necessitating combinatorial approaches [2].
  • Incomplete Pathway Suppression: Despite target engagement (e.g., pMARCKS reduction), clinical responses were modest. A Phase Ib trial showed no objective responses in uveal melanoma patients receiving sotrastaurin/alpelisib despite hitting pharmacokinetic targets [2].
  • Transplant Efficacy Gaps: Though renal function improved versus CNIs, Phase II trials revealed higher acute rejection rates (23.6% vs. 4.5% with tacrolimus), indicating insufficient immunosuppressive potency as monotherapy [4] [6].

Table 2: Preclinical Disease Models of Sotrastaurin Activity

Disease ModelMechanistic InsightOutcomeCitation
Primate renal transplantReduced IL-2, IFN-γ, CD69 expressionProlonged allograft survival[1][4]
GNAQ-mutant xenograftsSynergistic cell death with PI3Kα inhibitionTumor growth inhibition[2]
CLL stromal co-culturesSuppression of BCR/NF-κB and β-catenin signalingOvercame microenvironment-mediated protection[5]
Psoriasis patient cellsReduced p40 subunit (IL-12/23) + TNF-αHistological improvement in 2 weeks[4]

Pharmacokinetic and Pharmacodynamic Considerations

Sotrastaurin’s oral bioavailability is influenced by CYP3A4 metabolism, generating the active metabolite N-desmethyl-sotrastaurin (≤5% exposure). Drug interactions are significant: cyclosporine increased its AUC 1.8-fold, while sotrastaurin doubled tacrolimus exposure [3] [7]. Ex vivo biomarker assessments (e.g., CD69 suppression) confirmed functional PKC inhibition but revealed interpatient variability [3]. These factors, coupled with a short half-life (~6 hours), complicated dose optimization in early-phase trials [3] [7].

Emerging Insights and Unresolved Questions

Research illuminated paradoxical WNT pathway modulation—low concentrations inhibited β-catenin, while high doses activated it in CLL, underscoring context-dependent signaling effects [5]. Future directions include isoform-selective PKC inhibitors and rational combinations (e.g., with PD-1 blockers) to enhance efficacy while mitigating compensatory pathways.

Table 3: Compound Nomenclature for Sotrastaurin

DesignationIdentifier
IUPAC Name3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]-2,5-dihydro-1H-pyrrole-2,5-dione
SynonymsAEB071
CAS Registry425637-18-9
Molecular FormulaC₂₅H₂₂N₆O₂
Developmental IndicationsTransplant rejection, psoriasis, uveal melanoma, CLL

Properties

CAS Number

425637-18-9

Product Name

Sotrastaurin

IUPAC Name

3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione

Molecular Formula

C25H22N6O2

Molecular Weight

438.5 g/mol

InChI

InChI=1S/C25H22N6O2/c1-30-10-12-31(13-11-30)25-27-19-9-5-3-7-16(19)22(28-25)21-20(23(32)29-24(21)33)17-14-26-18-8-4-2-6-15(17)18/h2-9,14,26H,10-13H2,1H3,(H,29,32,33)

InChI Key

OAVGBZOFDPFGPJ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65

Solubility

Soluble in DMSO, not in water

Synonyms

AEB071; AEB071; AEB 071. Sotrastaurin.

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.